molecular formula C21H26ClN3O2S B6481506 N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride CAS No. 1216681-40-1

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride

Cat. No.: B6481506
CAS No.: 1216681-40-1
M. Wt: 420.0 g/mol
InChI Key: CGQRUZAATCCKBX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride typically involves multiple steps. One common approach is the reaction of 1,3-benzothiazol-2-ylamine with 3-methoxybenzoyl chloride in the presence of diethylamine to form the intermediate benzothiazole derivative. This intermediate is then further reacted with 2-chloroethylamine to introduce the diethylaminoethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Medicine: Research has explored its use as a therapeutic agent, particularly in the treatment of various diseases due to its bioactive properties.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-chloroacetamide

  • N-(1,3-benzothiazol-2-yl)-1-naphthamide

Uniqueness: N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide hydrochloride is unique due to its specific structural features, such as the presence of the diethylaminoethyl group and the methoxybenzamide moiety. These features contribute to its distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-3-methoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-4-23(5-2)13-14-24(20(25)16-9-8-10-17(15-16)26-3)21-22-18-11-6-7-12-19(18)27-21;/h6-12,15H,4-5,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQRUZAATCCKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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